molecular formula C8H15NO4 B11818227 (S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate

Cat. No.: B11818227
M. Wt: 189.21 g/mol
InChI Key: FDODOPJTGLKKMD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the cycloaddition reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the isoxazolidine ring to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

    Substitution: Nucleophiles such as alkoxides or amines in polar solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazolidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. The isoxazolidine ring can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine-2-carboxylates: Compounds with similar structures but different substituents.

    Isoxazolidinones: Compounds with a carbonyl group instead of a hydroxyl group.

    Isoxazoles: Five-membered rings with nitrogen and oxygen atoms but with different bonding patterns.

Uniqueness

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl group can also affect the compound’s solubility and stability, making it distinct from other isoxazolidine derivatives.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl (5S)-5-hydroxy-1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C8H15NO4/c1-8(2,3)12-7(11)9-5-4-6(10)13-9/h6,10H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

FDODOPJTGLKKMD-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](O1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.